N-(4-(4-isopropylphenyl)thiazol-2-yl)-4-methylbenzamide
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Overview
Description
N-(4-(4-isopropylphenyl)thiazol-2-yl)-4-methylbenzamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . The specific structure of this compound makes it a subject of interest in various scientific research fields.
Mechanism of Action
Target of Action
It is known that thiazole derivatives, which this compound is a part of, have a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .
Mode of Action
Thiazole derivatives have been shown to exhibit antibacterial activity, suggesting that they may interact with bacterial cells . The isopropyl substituted derivative displays potent antibacterial activity against both Gram-negative and Gram-positive bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-isopropylphenyl)thiazol-2-yl)-4-methylbenzamide typically involves the reaction of 4-isopropylbenzaldehyde with thiosemicarbazide to form the corresponding thiazole derivative. This intermediate is then reacted with 4-methylbenzoyl chloride under appropriate conditions to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
N-(4-(4-isopropylphenyl)thiazol-2-yl)-4-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-(4-(4-isopropylphenyl)thiazol-2-yl)-4-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antibacterial and antifungal activities.
Medicine: Explored for its anti-inflammatory and antitumor properties, making it a candidate for drug development.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
- N-(4-(4-methylphenyl)thiazol-2-yl)-4-methylbenzamide
- N-(4-(4-chlorophenyl)thiazol-2-yl)-4-methylbenzamide
- N-(4-(4-bromophenyl)thiazol-2-yl)-4-methylbenzamide
Uniqueness
N-(4-(4-isopropylphenyl)thiazol-2-yl)-4-methylbenzamide is unique due to the presence of the isopropyl group, which can influence its biological activity and chemical reactivity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications .
Properties
IUPAC Name |
4-methyl-N-[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2OS/c1-13(2)15-8-10-16(11-9-15)18-12-24-20(21-18)22-19(23)17-6-4-14(3)5-7-17/h4-13H,1-3H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLRKXOWUHGBQEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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